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molecular formula C9H9N3O2S B8794979 1-Tosyl-1H-1,2,3-triazole

1-Tosyl-1H-1,2,3-triazole

Cat. No. B8794979
M. Wt: 223.25 g/mol
InChI Key: IXRLPFBYEXQREK-UHFFFAOYSA-N
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Patent
US07238720B2

Procedure details

To a solution of 1H-1,2,4-triazole (5 g) and 4-toluenesulfonyl chloride (14.5 g) in N,N-dimethylformamide was added sodium hydride (2.9 g) with cooling it on ice, and the reaction mixture was stirred for 40 minutes with cooling it on ice. To the reaction mixture was added water, and the resulting mixture was extracted with ethyl acetate. The obtained organic layer was washed twice with water, and then dried over magnesium sulfate. The residue was purified by a short-column chromatography (eluent: n-hexane/ethyl acetate=4/1) to yield white solids (21.8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=NC=[N:2]1.[C:6]1([CH3:16])[CH:11]=[CH:10][C:9]([S:12](Cl)(=[O:14])=[O:13])=[CH:8][CH:7]=1.[H-].[Na+].O.[CH3:20][N:21](C)C=O>>[C:6]1([CH3:16])[CH:11]=[CH:10][C:9]([S:12]([N:21]2[CH:20]=[CH:5][N:1]=[N:2]2)(=[O:14])=[O:13])=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
14.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
2.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling it on ice
TEMPERATURE
Type
TEMPERATURE
Details
with cooling it on ice
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue was purified by a short-column chromatography (eluent: n-hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1N=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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